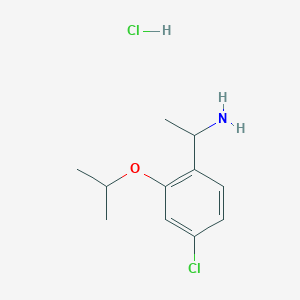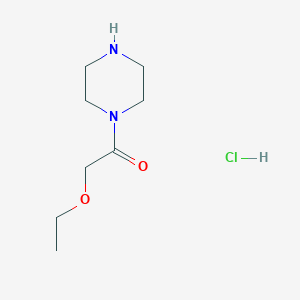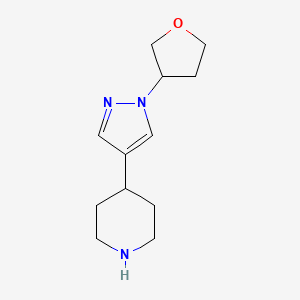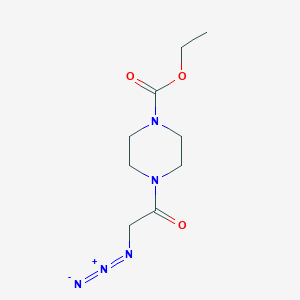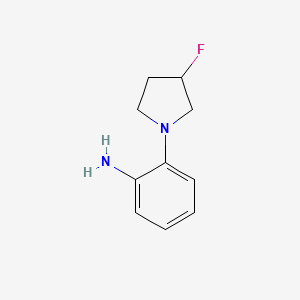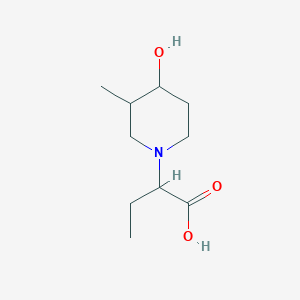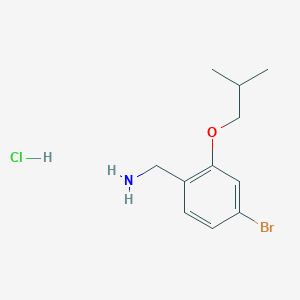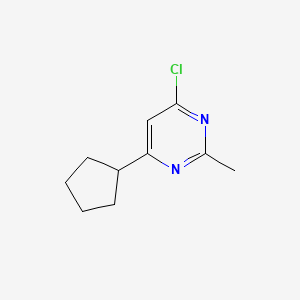
4-氯-6-环戊基-2-甲基嘧啶
描述
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4-Chloro-6-cyclopentyl-2-methylpyrimidine, can be achieved using organolithium reagents . The reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-cyclopentyl-2-methylpyrimidine is represented by the formula C8H9ClN2 . The molecular weight is 168.62 .Physical And Chemical Properties Analysis
4-Chloro-6-cyclopentyl-2-methylpyrimidine is a solid . It is slightly soluble in water .科学研究应用
合成和工艺优化
- 合成4,6-二氯-2-甲基嘧啶,这是合成抗癌药物达他替尼等重要中间体,突出了优化环化和氯化条件的工艺研究。这项研究阐明了合成相关嘧啶衍生物的制备方法和最佳条件,为进一步探索在制药应用中4-氯-6-环戊基-2-甲基嘧啶提供了基础 (Guo Lei-ming, 2012)。
抗病毒活性
- 对6-[2-(磷酸甲氧基)氧基]嘧啶的研究,包括嘧啶化合物的衍生物,显示出对各种病毒具有显著的抗病毒活性。这表明4-氯-6-环戊基-2-甲基嘧啶衍生物在抗病毒药物开发中具有潜在应用 (A. Holý等,2002)。
生物活性和反应性
- 对4-(R)-嘧啶铵(4-卤苯甲酰)甲亚胺的研究,包括结构、稳定性和生物活性分析,为了解嘧啶衍生物的反应性和潜在生物应用提供了见解。这项研究有助于理解化合物如4-氯-6-环戊基-2-甲基嘧啶的化学和生物性质 (C. Moldoveanu和I. Mangalagiu,2005)。
制药和炸药工业中的前体
- 4,6-二羟基-2-甲基嘧啶作为制药和炸药工业中的前体的作用突显了类似4-氯-6-环戊基-2-甲基嘧啶在高附加值产品合成中的重要性。这项研究突出了生产这类前体所涉及的工艺化学 (R. Patil et al., 2008)。
抗炎药物
- 已对吡唑吡喃嘧啶类化合物的抗炎性能进行了研究,表明对嘧啶环的改性,如4-氯-6-环戊基-2-甲基嘧啶,可能导致新型抗炎药物的发展 (M. Zaki et al., 2006)。
属性
IUPAC Name |
4-chloro-6-cyclopentyl-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c1-7-12-9(6-10(11)13-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAUUENBCDIMBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-cyclopentyl-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



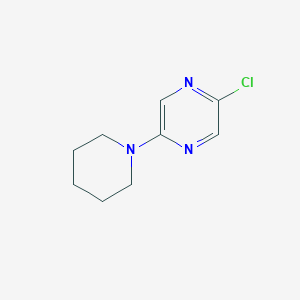
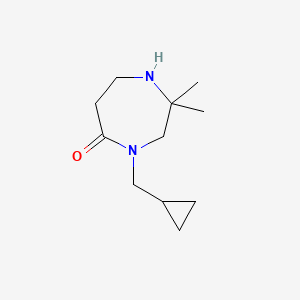
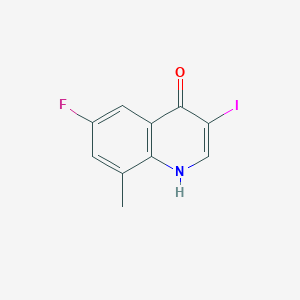
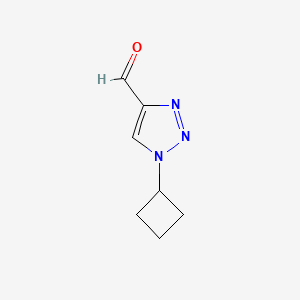
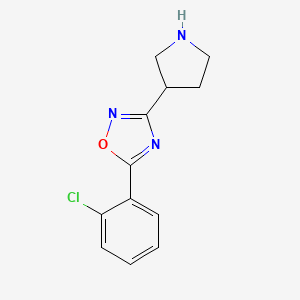
![Methyl furo[3,2-b]pyridine-6-carboxylate](/img/structure/B1531653.png)
